molecular formula C11H12N2O3 B5062038 ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B5062038
M. Wt: 220.22 g/mol
InChI Key: WRPXTRVOZXWMSH-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core substituted with an ethyl ester at the 1-position and a ketone at the 3-position. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

ethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPXTRVOZXWMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the quinoxaline ring. The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution under basic or acidic conditions:

SubstrateReagent/ConditionsProductKey ObservationsSource
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate3-Aminophenol, K<sub>2</sub>CO<sub>3</sub>, microwave irradiationQuinoxaline-2-carboxylic acid derivativesYields 72-85% ; confirmed by IR (1702 cm<sup>−1</sup> for COOH)
This compoundHydrazine hydrate, ethanol, reflux3-Diazenyl-4-methyl-3,4-dihydroquinoxaline-2-carbohydrazide1H-NMR shows δ 9.42 ppm (N–H) and δ 4.34 ppm (NH<sub>2</sub>)

Condensation Reactions

The α-ketoamide moiety participates in Schiff base formation and cyclocondensation:

2.1. Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde, piperonaldehyde) in ethanol yields N-arylidene derivatives. For example:

  • Product : N′-Benzylidene-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

  • Yield : 68-75%

  • Spectroscopy : IR absorption at 1700 cm<sup>−1</sup> (C=O) and 1H-NMR singlet at δ 8.32 ppm (CH=N) .

2.2. Cyclocondensation with Heterocyclic Ketones

KetoneConditionsProductKey DataSource
IsatinEthanol, reflux4-Methyl-3-oxo-N′-(2-oxoindolin-3-ylidene)-3,4-dihydroquinoxaline-2-carbohydrazideIR: 3438 cm<sup>−1</sup> (NH); 1H-NMR: δ 10.93 ppm (NH)
Acetyl coumarinDioxane, 80°C4-Methyl-N′-(3-oxo-4-(2-oxo-2H-chromen-3-yl)ethylidene)-3,4-dihydroquinoxaline-2-carbohydrazide1H-NMR: δ 2.29 ppm (CH<sub>3</sub>)

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

3.1. Pyrazole Formation

Reaction with acetylacetone in ethanol yields N-pyrazolo derivatives:

  • Product : Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

  • Yield : 66-80%

  • Spectroscopy : 1H-NMR shows singlet at δ 6.07 ppm (pyrazole H) and δ 2.16 ppm (CH<sub>3</sub>) .

Hydrolysis Reactions

The ester group hydrolyzes to carboxylic acid under basic conditions:

  • Reagents : K<sub>2</sub>CO<sub>3</sub>, 80% aqueous methanol, reflux

  • Product : 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid

  • Yield : 89%

  • Analytical Data : IR at 1695 cm<sup>−1</sup> (COOH); LCMS: [M+H]<sup>+</sup> 207.1 .

5.1. Oxidation of the Dihydroquinoxaline Ring

Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH yields fully aromatic quinoxaline derivatives:

  • Product : Ethyl 3-oxoquinoxaline-1(2H)-carboxylate

  • Yield : 62%

  • Spectroscopy : UV-Vis λ<sub>max</sub> 285 nm (π→π* transition).

Interaction with Electrophiles

The quinoxaline nitrogen reacts with phenyl isothiocyanate:

  • Product : 2-(4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylthiourea

  • Conditions : Ethanol, reflux, 4 h

  • Yield : 58%

  • Spectroscopy : IR at 1245 cm<sup>−1</sup> (C=S) .

Industrial-Scale Modifications

A scalable one-pot synthesis for pyrazole derivatives has been reported:

  • Method : 3-Hydrazineylquinoxalin-2(1H)-one + ethyl 2-formyl-3-oxopropionate

  • Advantages : 95% purity, 82% yield, reduced reaction steps .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has been synthesized and tested against various bacterial strains. For instance, a study demonstrated that this compound showed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer effects. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies revealed that this compound inhibits cell proliferation and promotes cell cycle arrest at the G2/M phase .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material in OLEDs due to its favorable electronic properties. Research has indicated that incorporating this compound into polymer matrices enhances the luminescent efficiency of the devices. A study reported an increase in brightness and stability when this compound was used as an emissive layer in OLEDs .

Chemical Synthesis

Synthesis of Quinoxaline Derivatives
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be utilized in multi-step synthesis pathways to produce more complex structures with potential biological activity. For example, it has been used in the synthesis of substituted quinoxalines through reactions with different nucleophiles .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-72030
HeLa2540

Case Studies

Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria. The study concluded that further modifications could enhance its efficacy and selectivity .

Case Study 2: Application in OLEDs
A recent study focused on the integration of this compound into OLED devices. The findings showed that devices utilizing this compound exhibited improved performance metrics compared to traditional materials. This advancement could pave the way for more efficient organic electronic components .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Key Features : Replaces the ethyl ester with a benzyl group, increasing molecular weight (282.29 g/mol) and lipophilicity. This modification may improve membrane permeability but reduce aqueous solubility. Used in synthetic intermediates for HDAC inhibitors .
Isopropyl (S)-2-ethyl-7-fluoro-3,4-dihydro-3-oxo-1(2H)-quinoxalinecarboxylate (Opaviraline)
  • Molecular Formula : C₁₄H₁₇FN₂O₃
  • Key Features : Incorporates a 7-fluoro substituent and an isopropyl ester. The fluorine enhances electronegativity and target binding, while the isopropyl group increases metabolic stability. This compound (Rec. INN List 45) demonstrates the importance of stereochemistry (S-configuration) in biological activity .
tert-Butyl Esters (e.g., 7-bromo, 6-methoxy derivatives)
  • Examples: tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₃H₁₇BrN₂O₂, MW 313.19): Bromine introduces electron-withdrawing effects, useful in cross-coupling reactions . tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₄H₂₀N₂O₃, MW 264.32): Methoxy group enhances electron density, altering reactivity .
  • Key Features : The bulky tert-butyl group improves steric hindrance and stability under acidic conditions, making these derivatives valuable intermediates in drug discovery.

Core Structure Modifications

Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
  • Molecular Formula : Varies with alkyl substituents.
  • Key Features : Incorporates a pyrazole ring, adding a second heterocycle. This structural complexity enhances interaction with biological targets, such as enzymes or receptors. Synthesized via a one-pot method, highlighting industrial scalability .
4-(3-Chloropropanoyl)-3-(propan-2-yl)-3,4-dihydroquinoxalin-2(1H)-one
  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Key Features: Acylated with a chloropropanoyl group, increasing electrophilicity for nucleophilic substitution reactions. The isopropyl substituent improves lipophilicity, as evidenced by a melting point of 179–180°C .

Functional Group Additions

7-Fluoro and 7-Chloro Derivatives
  • Examples: tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₃H₁₇FN₂O₂, MW 252.28): Fluorine’s small size and high electronegativity optimize binding to hydrophobic pockets in proteins . Isopropyl 7-(3-chlorophenyl)-3-oxo-3,4-dihydroquinoxalin-1(2H)-carboxylate: Chlorine enhances electronic effects and reactivity in Suzuki-Miyaura couplings .
  • Key Features : Halogenation is a common strategy to modulate bioactivity and pharmacokinetics.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₁H₁₂N₂O₃ 220.22 Ethyl ester Base compound, high synthetic utility N/A
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate C₁₆H₁₄N₂O₃ 282.29 Benzyl ester Increased lipophilicity
Opaviraline C₁₄H₁₇FN₂O₃ 292.30 7-Fluoro, Isopropyl ester Stereospecific, enhanced binding
tert-Butyl 7-bromo derivative C₁₃H₁₇BrN₂O₂ 313.19 7-Bromo, tert-Butyl ester Electron-withdrawing, bulky

Research Findings and Implications

  • Biological Activity: Quinoxaline derivatives with hydroxamic acid moieties (e.g., compound 17e in ) show potent HDAC6 inhibition, relevant in neurodegenerative disease models .
  • Synthetic Efficiency : One-pot methods () and high-yield acylations () underscore the industrial viability of these compounds.
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br, F) enhance target affinity, while bulky esters (tert-butyl) improve metabolic stability .

Biological Activity

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 1019132-48-9) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and case studies.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1019132-48-9

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study investigating various quinoxaline derivatives found that several exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed effectiveness against:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansHigh
Aspergillus flavusModerate

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The low IC50 values indicate that this compound is more potent than the reference drug doxorubicin in these assays . The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways associated with cancer cell proliferation.

Neuropharmacological Effects

Research into the neuropharmacological effects of quinoxaline derivatives has revealed potential anxiolytic and anticonvulsant properties. In a study examining various derivatives, compounds similar to ethyl 3-oxo-3,4-dihydroquinoxaline were assessed for their effects on anxiety and seizures:

EffectDose (mg/kg)Activity Level
Anxiolytic2.5Significant
Anticonvulsant30Comparable to Diazepam

These findings suggest that the compound may have therapeutic potential in treating anxiety disorders and epilepsy .

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of ethyl 3-oxo-3,4-dihydroquinoxaline against clinical isolates of Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at specific concentrations.
  • Cancer Cell Line Study : Another study focused on the compound's effects on MCF-7 breast cancer cells, where it was found to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) yields tricyclic quinoxaline derivatives. Key reagents include hydrazonoyl chlorides and nucleophilic catalysts .

Q. What safety precautions should be taken when handling this compound during synthesis?

  • Methodological Answer : Although specific hazard data for this compound is limited, general precautions for similar heterocyclic esters include:

  • Use of fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under dry, ventilated conditions to prevent degradation .

Q. Which spectroscopic methods are essential for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the ester carbonyl (δ ~165-170 ppm) and quinoxaline ring protons (δ 7.0-8.5 ppm).
  • IR : Stretching vibrations for C=O (1680-1720 cm1^{-1}) and N-H (3200-3400 cm1^{-1}) are critical.
  • MS : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when encountering conflicting reports on reaction conditions?

  • Methodological Answer : Systematic screening of solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., triethylamine vs. DBU) is recommended. Conflicting yields often arise from variations in steric hindrance or electronic effects of substituents. Design of Experiments (DoE) can identify optimal parameters .

Q. How do crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the molecular structure derived from NMR or IR spectroscopy?

  • Methodological Answer : X-ray crystallography provides unambiguous confirmation of bond lengths, angles, and ring conformations. For example, in related quinoline-carboxylates, crystallographic data resolved tautomeric equilibria observed in NMR spectra by confirming the keto-enol form .

Q. What computational modeling approaches are recommended to predict the reactivity or stability of this compound under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution in the quinoxaline ring, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess stability in solvents like DMSO or water, aiding in reaction solvent selection .

Q. How can mechanistic studies elucidate the role of substituents in the quinoxaline ring during nucleophilic addition reactions?

  • Methodological Answer : Isotopic labeling (e.g., 15^{15}N or 13^{13}C) tracks substituent effects on reaction pathways. For instance, electron-withdrawing groups on the aryl moiety increase the electrophilicity of the quinoxaline C=O group, accelerating nucleophilic addition .

Q. What strategies are effective in correlating structural modifications of this compound with changes in biological activity, based on existing SAR studies?

  • Methodological Answer :

  • Introduce substituents (e.g., halogens, methoxy groups) at positions 3 or 4 of the quinoxaline ring.
  • Test derivatives against target enzymes (e.g., bacterial DNA gyrase for antibacterial activity) using enzyme inhibition assays.
  • Compare IC50_{50} values to establish trends in substituent size, polarity, and activity .

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